molecular formula C22H26O8 B1614455 Syringaresinol CAS No. 21453-71-4

Syringaresinol

Cat. No.: B1614455
CAS No.: 21453-71-4
M. Wt: 418.4 g/mol
InChI Key: KOWMJRJXZMEZLD-UHFFFAOYSA-N
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Description

Syringaresinol is a naturally occurring lignan, a type of polyphenolic compound found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound is commonly found in plants such as ginseng, chicory, and magnolia, and has been studied for its potential therapeutic applications in various fields, including medicine and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Syringaresinol can be synthesized through several methods, including chemical synthesis and biotransformation. One common synthetic route involves the oxidative coupling of coniferyl alcohol derivatives. The reaction typically requires a catalyst, such as a peroxidase enzyme, and occurs under mild conditions. The process involves the formation of a dimeric structure through the coupling of two coniferyl alcohol molecules .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant sources. The extraction process typically includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for the qualitative and quantitative analysis of this compound .

Chemical Reactions Analysis

Types of Reactions: Syringaresinol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives. This reaction is often catalyzed by oxidizing agents such as hydrogen peroxide or peroxidase enzymes.

    Reduction: Reduction of this compound can lead to the formation of dihydrothis compound, a compound with different biological activities.

    Substitution: this compound can undergo substitution reactions, where functional groups such as hydroxyl or methoxy groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peroxidase enzymes.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

Scientific Research Applications

    Chemistry: Syringaresinol is used as a precursor for the synthesis of other lignans and polyphenolic compounds. Its unique structure makes it a valuable compound for studying lignan biosynthesis and metabolism.

    Biology: this compound has been shown to exhibit neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

    Medicine: this compound has been investigated for its potential to mitigate cognitive dysfunction induced by anesthetics such as sevoflurane. .

    Industry: this compound is used in the cosmetic industry for its skin-brightening and anti-aging properties. .

Mechanism of Action

Syringaresinol exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Syringaresinol is part of a group of lignans that share similar structures and biological activities. Some similar compounds include:

    Secoisolariciresinol: Another lignan with antioxidant and anti-inflammatory properties.

    Pinoresinol: Known for its antimicrobial and antioxidant activities.

    Matairesinol: Exhibits anticancer and antioxidant effects.

    Sesamin: A lignan with potent antioxidant and anti-inflammatory properties.

Uniqueness of this compound: Its ability to modulate multiple molecular pathways makes it a versatile compound for various therapeutic and industrial applications .

Properties

IUPAC Name

4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWMJRJXZMEZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lirioresinol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1177-14-6, 21453-71-4
Record name 4-[(1R,3aS,4R,6aS)-4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lirioresinol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 - 211 °C
Record name Lirioresinol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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